molecular formula C8H6FNO2 B3345290 7-Fluoro-4-hydroxyindolin-2-one CAS No. 1033810-96-6

7-Fluoro-4-hydroxyindolin-2-one

Cat. No.: B3345290
CAS No.: 1033810-96-6
M. Wt: 167.14 g/mol
InChI Key: BJNSGYNIRHYCQT-UHFFFAOYSA-N
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Description

7-Fluoro-4-hydroxyindolin-2-one is a fluorinated derivative of indolin-2-one, a compound known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C8H6FNO2, and it has a molecular weight of 167.14 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 4-hydroxyindolin-2-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 7-Fluoro-4-hydroxyindolin-2-one may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-hydroxyindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Fluoro-4-hydroxyindolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-4-hydroxyindolin-2-one involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with target proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-4-hydroxyindolin-2-one is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer specific chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group provides a site for further functionalization .

Properties

IUPAC Name

7-fluoro-4-hydroxy-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-5-1-2-6(11)4-3-7(12)10-8(4)5/h1-2,11H,3H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNSGYNIRHYCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2NC1=O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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